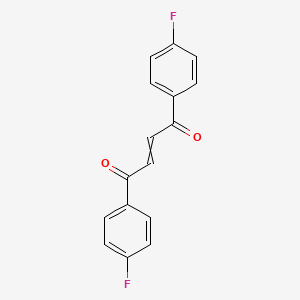

1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione

Descripción general

Descripción

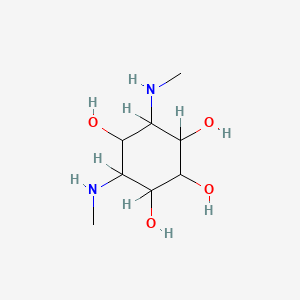

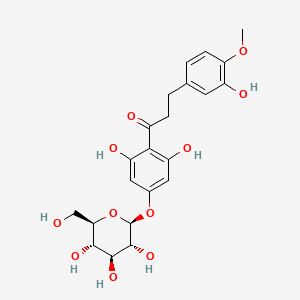

“1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione” is a chemical compound with the formula C16H10F2O2 . It is also known by its CAS number 25650-13-9 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, a general procedure for the preparation of similar compounds involves the use of CuCl2 and Et3N, along with the corresponding acetylenes . The mixture is stirred at 60°C in air for several hours, then diluted with ethyl acetate and filtered .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 272.25 . Other physical and chemical properties such as boiling point, solubility, and stability were not found in the search results.Aplicaciones Científicas De Investigación

Molecular Structure and Crystallography

1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione and related compounds have been studied for their molecular structures and crystal properties. For example, derivatives like (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione and (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione have been synthesized and analyzed for their molecular structure, demonstrating interesting crystal interactions and molecular geometry (Lastovickova, La Scala, & Sausa, 2018).

Polymorphism in Organic Compounds

The phenomenon of polymorphism in compounds related to this compound has been a subject of research. Studies on bis-hydrazone compounds, including derivatives of this compound, have revealed insights into conformational adjustments and packing polymorphisms, contributing to our understanding of crystal structures in organic compounds (Dwivedi & Das, 2018).

Applications in Polymer Solar Cells

The use of derivatives of this compound in the field of polymer solar cells has been explored. For instance, alcohol-soluble n-type conjugated polyelectrolytes based on related structures have been synthesized for applications as electron transport layers in solar cells, enhancing the power conversion efficiency of these devices (Hu et al., 2015).

Charge Density Analysis in Semiconductor Precursors

Charge density analysis of compounds similar to this compound, especially those used as precursors in semiconductor and organic solar cell synthesis, has been conducted. This research provides valuable insights into the electrostatic properties of these compounds, which are crucial for their applications in electronic materials (Ahmed et al., 2016).

Stability and Structure in Potential N-heterocyclic Carbene Precursors

Research on N-heterocyclic carbenes (NHCs) featuring structures similar to this compound has highlighted their stability and structural properties. Such studies contribute to the understanding of the reactivity and potential applications of NHCs in various chemical reactions (Hobbs et al., 2010).

Scientific Research Applications of this compound

Molecular Structure and Crystallography

This compound and its related compounds have been extensively studied for their molecular structure and crystallography. Notably, the synthesis and crystal structures of its chlorophenyl and bromophenyl derivatives were analyzed, revealing unique intermolecular interactions and molecular geometry (Lastovickova, La Scala, & Sausa, 2018).

Polymorphism in Organic Compounds

The compound's derivatives have been investigated for polymorphism, a key aspect in understanding the diversity in crystal structures. Research on bis-hydrazone compounds derived from this chemical framework demonstrated the occurrence of concomitant polymorphism, providing insights into crystal packing and conformational adjustments (Dwivedi & Das, 2018).

Polymer Solar Cells

In the field of renewable energy, derivatives of this compound have been utilized in polymer solar cells. A novel alcohol-soluble n-type conjugated polyelectrolyte based on a similar diketopyrrolopyrrole structure was synthesized for application as an electron transport layer, enhancing the efficiency of polymer solar cells (Hu et al., 2015).

Charge Density Analysis

Charge density analysis of these compounds, particularly as precursors in semiconductor synthesis, has been conducted. This research is crucial for understanding their electrostatic properties, which are significant in the development of electronic materials (Ahmed et al., 2016).

N-Heterocyclic Carbene Precursors

The compound's framework has been explored for potential applications in N-heterocyclic carbenes (NHCs). Studies on molecular structures and reactivity of related compounds have shed light on their stability and potential in various chemical processes (Hobbs et al., 2010).

Propiedades

IUPAC Name |

1,4-bis(4-fluorophenyl)but-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUZAAMYHTYRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334286 | |

| Record name | 1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25650-13-9 | |

| Record name | 1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-Chloroethylamino)ethylamino]propyl dihydrogen phosphate](/img/structure/B1594398.png)

![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)